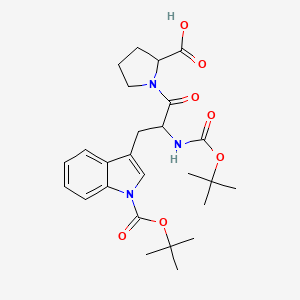

Boc-Trp(Boc)-Pro-OH

CAS No.:

Cat. No.: VC18848322

Molecular Formula: C26H35N3O7

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H35N3O7 |

|---|---|

| Molecular Weight | 501.6 g/mol |

| IUPAC Name | 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C26H35N3O7/c1-25(2,3)35-23(33)27-18(21(30)28-13-9-12-20(28)22(31)32)14-16-15-29(24(34)36-26(4,5)6)19-11-8-7-10-17(16)19/h7-8,10-11,15,18,20H,9,12-14H2,1-6H3,(H,27,33)(H,31,32) |

| Standard InChI Key | UWHWIAXIOUBLSO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)N3CCCC3C(=O)O |

Introduction

Structural Characteristics and Molecular Configuration

Boc-Trp(Boc)-Pro-OH consists of two amino acid residues linked by a peptide bond:

-

Tryptophan (Trp): The α-amino group and indole nitrogen are both protected by Boc groups, rendering the residue inert during iterative coupling and deprotection steps.

-

Proline (Pro): The secondary amine of proline remains unprotected, while its carboxyl group is free for subsequent coupling reactions.

The molecular formula is , with a calculated molecular weight of 578.6 g/mol. The Boc groups contribute steric bulk, influencing the compound’s solubility and reactivity .

Stereochemical Considerations

The chiral centers in Boc-Trp(Boc)-Pro-OH are critical for its function in peptide synthesis. Tryptophan’s α-carbon retains the L-configuration, while proline’s rigid pyrrolidine ring imposes conformational constraints on the peptide backbone .

Synthetic Methodologies

The synthesis of Boc-Trp(Boc)-Pro-OH involves sequential coupling and protection steps, typically performed under inert conditions to prevent racemization or side reactions.

Stepwise Solid-Phase Synthesis

-

Resin Loading: A chlorotrityl chloride (CTC) resin is functionalized with Fmoc-Pro-OH, followed by Fmoc deprotection using piperidine .

-

Coupling Boc-Trp(Boc)-OH: Activated Boc-Trp(Boc)-OH (using HOBt/HBTU or HATU) is coupled to the resin-bound proline. The Boc groups remain intact under these conditions .

-

Cleavage and Purification: The dipeptide is cleaved from the resin using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification via reversed-phase HPLC .

Table 1: Key Reagents and Conditions for Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Functionalization | Fmoc-Pro-OH, DIPEA/DCM | Anchor proline to resin |

| Deprotection | 20% piperidine/DMF | Remove Fmoc group |

| Coupling | Boc-Trp(Boc)-OH, HOBt, HBTU, DIPEA/DMF | Form peptide bond |

| Cleavage | 1% TFA/DCM, neutralization with 10% DIPEA/DCM | Release dipeptide from resin |

Challenges in Synthesis

-

Racemization Risk: Proline’s secondary amine reduces racemization, but elevated temperatures or prolonged coupling times can still compromise stereochemical integrity .

-

Boc Stability: The Boc groups are stable under basic conditions but require TFA for removal, necessitating compatibility checks with other protecting groups .

Physicochemical Properties

Boc-Trp(Boc)-Pro-OH exhibits distinct solubility and stability profiles critical for its handling in synthetic workflows:

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water or alcohols .

-

Stability: Stable at room temperature under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments .

Table 2: Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 578.6 g/mol | Calculated |

| XLogP3 | 4.2 | Estimated via PubChem |

| Hydrogen Bond Donors | 3 | Structural analysis |

| Hydrogen Bond Acceptors | 7 | Structural analysis |

Applications in Peptide Synthesis

Boc-Trp(Boc)-Pro-OH serves as a key intermediate in the synthesis of complex peptides, including therapeutic agents like pasireotide . Its applications include:

-

Orthogonal Protection: Enables selective deprotection of specific residues during chain elongation.

-

Conformational Control: Proline’s cyclic structure introduces turns or kinks, influencing the peptide’s tertiary structure .

Challenges and Mitigation Strategies

-

Deprotection Complexity: Simultaneous removal of Boc groups requires careful optimization to avoid side reactions. A two-step deprotection using TFA and thioanisole is often employed .

-

Purification Difficulties: The compound’s hydrophobicity necessitates advanced purification techniques, such as gradient elution in HPLC .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume